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For Researchers, Scientists, and Drug Development Professionals

Document ID: TGS-DAP-20251215 Version: 1.0 Abstract: This technical guide provides a
comprehensive analysis of the molecular structure of 2-diazopropane (CsHsNz), a versatile yet
hazardous reagent in organic synthesis. The document elucidates its electronic and geometric
structure, supported by predicted spectroscopic data and estimated molecular geometry
parameters. Detailed experimental protocols for its synthesis and critical safety information are
also included to ensure its safe handling and application in a research environment.

Molecular Identity and Properties

2-Diazopropane, also known as dimethyldiazomethane, is the simplest dialkyl diazomethane.
[1][2] It is a volatile and highly reactive compound, primarily used as a precursor to the
dimethylcarbene radical and as a 1,3-dipole in cycloaddition reactions.[1] Due to its inherent
instability and potential for explosive decomposition, it is typically prepared and used in situ as
an ethereal solution.[3][4]
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Property Value Reference
Molecular Formula CsHeNz2 [1112]1[5]
Molecular Weight 70.09 g/mol [5]

IUPAC Name 2-diazopropane [5]

CAS Number 2684-60-8 [11[5]
Canonical SMILES CC(=[N+]=[N-])C [5]

Physical State Gas at room temperature [3]

Typically handled as a red-
Appearance ] o [6]
violet solution in ether

Visible Absorption ~500 nm [6]

Electronic Structure

The electronic structure of 2-diazopropane is best described as a resonance hybrid, which
accounts for its 1,3-dipolar character. The delocalization of 1t-electrons across the carbon and
two nitrogen atoms is a defining feature. The principal resonance contributors involve a
separation of charge, with the negative charge localized on the terminal nitrogen or the central
carbon, and the positive charge on the inner nitrogen atom.

The two major resonance structures are:

e Structure A: Features a double bond between the carbon and inner nitrogen, and between
the two nitrogens. The central carbon is sp? hybridized, and the molecule possesses a bent
C-N-N arrangement.

» Structure B: Features a single bond between the carbon and inner nitrogen and a triple bond
between the nitrogens. This contributor places a negative charge on the central carbon,
highlighting its nucleophilic potential.

These resonance forms are crucial for understanding the reactivity of 2-diazopropane,
particularly in 1,3-dipolar cycloadditions and its decomposition to form a carbene.
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Resonance contributors of 2-diazopropane.

Molecular Geometry

Precise experimental data on the geometry of 2-diazopropane is scarce due to its instability.
However, its structure can be reliably estimated from computational studies and by analogy to
the experimentally determined structure of diazomethane (CHzNz). The central carbon atom is
sp? hybridized, leading to a trigonal planar geometry around it. The C-N-N moiety is expected
to be nearly linear, though slight bending is common in diazoalkanes.

Parameter Estimated Value Basis for Estimation

Analogy to diazomethane

(1.300 A) and computational
Bond Length (C-N) ~1.32 A _

models of related diazo

compounds.

Analogy to diazomethane
Bond Length (N-N) ~1.13 A (1.139 A), indicating significant
doublef/triple bond character.

Typical C(sp?)-C(sp?®) single
Bond Length (C-C) ~1.47 A yp (sp?)-C(sp®) sing
bond length.

Typical C(sp3)-H single bond
Bond Length (C-H) ~1.10 A yp (sp?) g
length.

VSEPR theory for sp? center,
Bond Angle (C-C-C) ~122° slightly larger than 120° to
accommodate methyl groups.

Bond Angle (C-C-N) ~119° VSEPR theory for sp? center.

Expected for diazoalkanes,
Bond Angle (C-N-N) ~180° (linear) similar to diazomethane
(180.0°).

Tetrahedral geometry of the
Bond Angle (H-C-C) ~109.5°
methyl groups.
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Spectroscopic Signature (Predicted)

Due to the reactive nature of 2-diazopropane, obtaining and publishing high-resolution spectra
is challenging. The following data are predicted based on the known structure and typical
spectroscopic values for the functional groups present.

'H NMR Spectroscopy

The high degree of symmetry in 2-diazopropane simplifies its proton NMR spectrum

significantly.
Predicted Signal Multiplicity Chemical Shift (8) Assignment
Six equivalent protons
1 Singlet ~1.2 - 1.5 ppm of the two methyl

groups, (CHs)2

3C NMR Spectroscopy

The molecule's symmetry results in only two distinct carbon environments.

Predicted Signal Chemical Shift () Assignment Notes

1 ~20 - 30 ppm Methyl carbons, CHs Shielded sp3 carbons.

sp2 carbon attached to

the diazo group.
5 25 - 40 Central carbon, Ouat b
~25 - m uaternary carbons
PP (CH3)2C Y
often show weaker

signals.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a diazo compound is the strong
absorption from the asymmetric stretch of the N=N bond.
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Frequency (cm™?) Intensity Assignment

) C-H stretch (sp® methyl
~2970-2850 Medium-Strong

groups)
~2050-2090 Very Strong, Sharp N=N asymmetric stretch (vas)
~1460, ~1375 Medium C-H bend (methyl groups)
~1250 Medium C-C stretch

Experimental Protocol: Synthesis of 2-Diazopropane

The following protocol is adapted from the reliable procedure published in Organic Syntheses.
Reaction Scheme: (CH3)2C=NNH:2 + HgO --(KOH/EtOH, Et20)--> (CH3)2C=Nz2 + Hg + H20

Workflow Diagram:
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Charge Flask:

- Yellow HgO

- Diethyl Ether
- Ethanolic KOH

:

Reduce Pressure (250 mm)

'

Add Acetone Hydrazone
(dropwise with stirring)

'

Reduce Pressure Further (15 mm)

:

Co-distill Et20 and 2-Diazopropane

'

Condense in Receiver
(cooled to -78 °C)

:

Obtain Ethereal Solution
of 2-Diazopropane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 2-
Diazopropane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8614946#what-is-the-structure-of-2-diazopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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